molecular formula C12H32N5O11P B027826 Phosphocreatine di(tris) salt CAS No. 108321-17-1

Phosphocreatine di(tris) salt

Cat. No.: B027826
CAS No.: 108321-17-1
M. Wt: 453.38 g/mol
InChI Key: UPPBKCOGWJTQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Phosphocreatine di(tris) salt, also known as PCr, primarily targets the energy metabolism processes in the body . It is a high-energy phosphate reservoir found in vertebrate and some invertebrate muscle . It plays a pivotal role in maintaining energy homeostasis, particularly in muscle cells .

Mode of Action

PCr provides phosphate for the conversion of Adenosine Diphosphate (ADP) to Adenosine Triphosphate (ATP) . This process is crucial as ATP serves as the primary source of energy for various cellular functions, including muscle contractions . By acting as a temporal and spatial buffer for ATP, PCr ensures that the energy requirements of the body are met, especially during periods of high energy demand .

Biochemical Pathways

PCr is involved in the creatine kinase/phosphocreatine system, a key pathway in energy metabolism . In this system, PCr donates a phosphate group to ADP to form ATP, a process catalyzed by the enzyme creatine kinase. This ATP can then be used to fuel various cellular processes. When the demand for ATP is low, the reaction can proceed in the opposite direction to regenerate PCr from ATP .

Pharmacokinetics

The pharmacokinetics of PCr are characterized by rapid elimination from the body . Most of the PCr entering the systemic circulation is converted to creatine (Cr), which partially mediates PCr’s hemorheological improvement . Despite the slow transcellular rate, PCr can be taken up by myocardiocytes via some special and hypothetical transport mechanisms .

Result of Action

The action of PCr results in the modulation of cellular energy metabolism, protection against anoxic and ischemic damage to brain neurons, and potential antioxidant activity . It has also been studied for its potential to regulate gene expression and be used as a marker for cell death .

Action Environment

The action of PCr is influenced by the physiological environment. For instance, in muscle tissues, which have high, fluctuating energy requirements, PCr plays a major role in maintaining energy homeostasis . Furthermore, the efficacy of PCr can be influenced by factors such as the availability of ADP and the activity of creatine kinase .

Biochemical Analysis

Biochemical Properties

Phosphocreatine di(tris) salt provides phosphate for ADP-ATP conversion . It interacts with different zwitterionic phospholipids . This interaction induces changes in liposome shape , suggesting that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

This compound has been shown to protect against anoxic and ischemic damage to brain neurons . It has also been studied for its potential to regulate gene expression and be used as a marker for cell death . In addition, it has been found to interact with phospholipids, affecting membrane properties and exerting membrane-protective effects .

Molecular Mechanism

The molecular mechanism of this compound involves the reversible conversion of Creatine and ATP into Phosphocreatine and ADP by creatine kinase . This generates highly diffusible Phosphocreatine energy reserves . Furthermore, this compound has been shown to interact with different zwitterionic phospholipids, inducing changes in liposome shape and altering lipid phase transition .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been suggested that this compound can protect against membrane permeabilization in different model systems . This suggests that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limited. It has been used in systems where alkali metal ions are undesirable .

Metabolic Pathways

This compound is involved in the metabolic pathway that provides phosphate for ADP-ATP conversion . This process is facilitated by the enzyme creatine kinase .

Transport and Distribution

Its interaction with phospholipids suggests that it may interact with transporters or binding proteins .

Subcellular Localization

Given its role in providing phosphate for ADP-ATP conversion , it is likely to be found in areas of the cell where energy conversion processes occur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphocreatine di(tris) salt can be synthesized enzymatically. The process involves the phosphorylation of creatine by creatine kinase in the presence of ATP. The reaction conditions typically include a buffered aqueous solution to maintain the pH and temperature suitable for enzyme activity .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic synthesis using immobilized creatine kinase. This method ensures high yield and purity of the product. The reaction is carried out in bioreactors with continuous monitoring of pH, temperature, and substrate concentrations to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphocreatine di(tris) salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in hydrolysis and condensation reactions.

Common Reagents and Conditions

    Phosphorylation: Requires ATP and creatine kinase.

    Dephosphorylation: Catalyzed by phosphatases.

    Hydrolysis: Occurs in the presence of water and can be catalyzed by acids or bases.

    Condensation: Involves the removal of water to form a bond between two molecules.

Major Products Formed

    Phosphorylation: Produces phosphocreatine and ADP.

    Dephosphorylation: Yields creatine and inorganic phosphate.

    Hydrolysis: Results in the breakdown of phosphocreatine into creatine and phosphate.

    Condensation: Forms creatine phosphate from creatine and phosphate.

Scientific Research Applications

Phosphocreatine di(tris) salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Creatine phosphate disodium salt
  • Adenosine triphosphate disodium salt
  • Guanosine triphosphate sodium salt

Uniqueness

Phosphocreatine di(tris) salt is unique due to its high solubility in water and its ability to function in systems where alkali metal ions are undesirable. It also has a higher stability compared to other creatine phosphate salts, making it suitable for various biochemical and industrial applications .

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPBKCOGWJTQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N5O11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphocreatine di(tris) salt
Reactant of Route 2
Phosphocreatine di(tris) salt
Reactant of Route 3
Phosphocreatine di(tris) salt
Reactant of Route 4
Phosphocreatine di(tris) salt
Reactant of Route 5
Phosphocreatine di(tris) salt
Reactant of Route 6
Phosphocreatine di(tris) salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.